molecular formula C18H27NO7S B12284773 N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Ethyl Ester 4-Methylbenzenesulfonate

N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Ethyl Ester 4-Methylbenzenesulfonate

Cat. No.: B12284773
M. Wt: 401.5 g/mol
InChI Key: JIEKUIWRCLMXBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Ethyl Ester 4-Methylbenzenesulfonate (CAS: 1331892-89-7) is a Boc-protected amino acid derivative. Its structure comprises:

  • A homoserine backbone (4-amino-2-hydroxybutanoic acid), distinguishing it from shorter-chain amino acids like serine or alanine.
  • A tert-butoxycarbonyl (Boc) protecting group on the amino moiety, ensuring stability during synthetic reactions.
  • An ethyl ester at the carboxyl terminus, enhancing lipophilicity.
  • A 4-methylbenzenesulfonate (tosylate) group, acting as a leaving group in nucleophilic substitutions .

This compound is primarily utilized in peptide synthesis and as a precursor for modified amino acids in medicinal chemistry.

Properties

Molecular Formula

C18H27NO7S

Molecular Weight

401.5 g/mol

IUPAC Name

ethyl 4-(4-methylphenyl)sulfonyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C18H27NO7S/c1-6-24-16(20)15(19-17(21)26-18(3,4)5)11-12-25-27(22,23)14-9-7-13(2)8-10-14/h7-10,15H,6,11-12H2,1-5H3,(H,19,21)

InChI Key

JIEKUIWRCLMXBI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCOS(=O)(=O)C1=CC=C(C=C1)C)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Boc Protection of L-Homoserine

The synthesis begins with the protection of the α-amino group of L-homoserine using di-tert-butyl dicarbonate (Boc anhydride). This step is typically performed in a biphasic system of water and tetrahydrofuran (THF) under alkaline conditions (pH 8–9) with 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds at 0–5°C to minimize side reactions such as O→N acyl migration. After 4–6 hours, the Boc-protected intermediate, N-Boc-L-homoserine , is isolated via extraction with ethyl acetate and purified by recrystallization from hexane/ethyl acetate (yield: 85–90%).

Key Reaction Conditions

Parameter Value
Solvent THF/Water (1:1)
Temperature 0–5°C
Catalyst DMAP (0.1 equiv)
Reaction Time 4–6 hours
Yield 85–90%

Ethyl Ester Formation

The hydroxyl group of N-Boc-L-homoserine is esterified with ethyl bromide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The reaction is conducted in anhydrous dimethylformamide (DMF) at 25°C for 12–18 hours. Ethyl bromide (1.5 equiv) ensures complete conversion, and the product, N-Boc-L-homoserine ethyl ester , is purified via silica gel chromatography (hexane:ethyl acetate, 3:1). This step achieves yields of 75–80%, with purity confirmed by HPLC (>95%).

Side Reaction Mitigation

  • Residual water is removed using molecular sieves to prevent hydrolysis of the Boc group.
  • Lower temperatures (0°C) reduce racemization at the α-carbon.

Tosylation of the Hydroxyl Group

The secondary hydroxyl group in N-Boc-L-homoserine ethyl ester is sulfonated using p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction is carried out at 0°C for 2 hours, followed by warming to room temperature for 12 hours. The tosylate product precipitates upon addition of ice-cold water and is filtered to yield a white solid (purity: ≥95% by NMR).

Optimization Insights

  • Stoichiometry : TsCl (1.2 equiv) ensures complete conversion without over-sulfonation.
  • Solvent Choice : DCM minimizes side reactions compared to polar aprotic solvents like DMF.

Integrated Multi-Step Procedure

A representative large-scale synthesis is outlined below:

  • Boc Protection :

    • L-Homoserine (1.0 equiv) is dissolved in THF/water (1:1, 0.5 M).
    • Boc anhydride (1.1 equiv) and DMAP (0.1 equiv) are added at 0°C.
    • The mixture is stirred for 6 hours, extracted with ethyl acetate, and concentrated.
  • Ethyl Esterification :

    • The Boc-protected intermediate is dissolved in DMF (0.3 M).
    • Ethyl bromide (1.5 equiv) and NaH (1.2 equiv) are added at 0°C.
    • After 18 hours, the product is purified via column chromatography.
  • Tosylation :

    • The ethyl ester (1.0 equiv) is dissolved in DCM (0.2 M).
    • TsCl (1.2 equiv) and TEA (2.0 equiv) are added at 0°C.
    • The reaction is quenched with water, and the precipitate is filtered.

Overall Yield : 60–65% (three steps).

Analytical Characterization

Critical quality control metrics include:

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 70:30).
  • NMR (CDCl₃): δ 1.44 (s, 9H, Boc tert-butyl), δ 4.15 (q, 2H, ethyl ester), δ 7.80 (d, 2H, tosyl aromatic).
  • Mass Spec : [M+H]⁺ = 401.47 (C₁₈H₂₇NO₇S).

Comparative Analysis of Methodologies

Parameter Boc Protection Ethyl Esterification Tosylation
Key Reagent Boc anhydride Ethyl bromide TsCl
Solvent THF/Water DMF DCM
Temperature 0–5°C 25°C 0°C → RT
Yield 85–90% 75–80% 90–95%

Industrial-Scale Considerations

  • Cost Efficiency : Ethyl bromide is preferred over ethyl iodide due to lower cost and reduced toxicity.
  • Waste Management : TEA·HCl byproducts are neutralized with dilute acetic acid before disposal.
  • Storage : The final product is stable at –20°C for ≥4 years under inert atmosphere.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains three reactive moieties:

  • tert-Butoxycarbonyl (Boc) group : Acid-labile protecting group for the amino group.

  • Ethyl ester : Hydrolyzable under basic or acidic conditions.

  • 4-Methylbenzenesulfonate (tosylate) : Excellent leaving group, facilitating nucleophilic substitution.

Deprotection Reactions

Boc Group Removal
The Boc group undergoes deprotection under acidic conditions (e.g., trifluoroacetic acid, TFA) to generate the free amine. This reaction is critical for exposing the amino group in peptide synthesis:
Boc-protected intermediate+AcidNH2-homoserine derivative+CO2+t-Bu+\text{Boc-protected intermediate} + \text{Acid} \rightarrow \text{NH}_2\text{-homoserine derivative} + \text{CO}_2 + \text{t-Bu}^+

Conditions :

  • Reagents : TFA, dichloromethane (DCM), or other acidic mixtures.

  • Temperature : Room temperature to mild heating (e.g., 25–40°C).

Hydrolysis of the Ethyl Ester

The ethyl ester can be hydrolyzed to the carboxylic acid under basic or acidic conditions:
Ethyl ester+H2OCarboxylic acid+Ethanol\text{Ethyl ester} + \text{H}_2\text{O} \rightarrow \text{Carboxylic acid} + \text{Ethanol}

Conditions :

  • Basic : Sodium hydroxide (NaOH), aqueous solution, reflux.

  • Acidic : Hydrochloric acid (HCl), aqueous solution, room temperature.

This step is often used to activate the carboxylic acid for subsequent coupling reactions in peptide synthesis.

Nucleophilic Substitution at the Tosylate Group

The tosylate group acts as a leaving group, enabling nucleophilic substitution with amines, alcohols, or other nucleophiles:
Tosylate+NuNu-substituted product+Tosylate\text{Tosylate} + \text{Nu}^- \rightarrow \text{Nu-substituted product} + \text{Tosylate}^-

Conditions :

  • Reagents : Nucleophile (e.g., NH₂R, OR⁻), base (e.g., triethylamine), polar aprotic solvent (e.g., DMF).

  • Temperature : Room temperature to reflux.

This reaction is pivotal in forming peptide bonds or modifying the side chain functionality.

Peptide Coupling Reactions

The compound serves as an activated intermediate in peptide synthesis. The tosylate group facilitates coupling with amino acids or peptides:
N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine ethyl ester tosylate+Amino acidPeptide+Tosylate\text{N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine ethyl ester tosylate} + \text{Amino acid} \rightarrow \text{Peptide} + \text{Tosylate}^-

Conditions :

  • Activation : Pre-activation with coupling agents (e.g., HATU, EDCI) may enhance reactivity.

  • Solvent : DMF, DCM, or THF.

  • Temperature : Room temperature to mild heating.

Deprotection of the Boc Group

The Boc group is cleaved via protonation of the carbonyl oxygen, leading to formation of a carbamic acid intermediate, which decomposes to release CO₂ and the tert-butyl cation.

Substitution at the Tosylate Group

The tosylate group leaves as a stable sulfonate ion, generating a carbocation or electrophilic intermediate that reacts with nucleophiles.

Reaction Conditions Comparison

Reaction Type Conditions Outcome
Boc DeprotectionTFA in DCM, 25–40°CFree amine
Ethyl Ester HydrolysisNaOH (basic) or HCl (acidic)Carboxylic acid
Tosylate SubstitutionNucleophile, base, polar aprotic solventCoupled product
Peptide CouplingCoupling agent, room temperaturePeptide bond formation

Challenges and Considerations

  • Selectivity : Reaction conditions must be optimized to avoid premature deprotection or side reactions.

  • Stability : The tosylate group’s reactivity requires controlled reaction times to prevent decomposition.

  • Purification : Column chromatography or crystallization is often needed to isolate products.

This compound’s reactivity stems from its functional groups, enabling diverse applications in peptide and medicinal chemistry. Its utility lies in its ability to act as a protected, activated intermediate, facilitating precise control over reaction outcomes .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine ethyl ester exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives containing sulfonamide groups have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that certain sulfonamide derivatives displayed significant activity against colon, breast, and cervical cancer cells .

Enzyme Inhibition

The compound's structure allows it to interact with specific enzymes, making it a candidate for the development of enzyme inhibitors. Research has focused on its potential as an acetylcholinesterase inhibitor, which is crucial for treating conditions like Alzheimer's disease. Compounds based on similar structures have been evaluated for their ability to inhibit acetylcholinesterase effectively .

Case Study 1: Synthesis and Evaluation of Sulfonamide Derivatives

A research project synthesized several sulfonamide derivatives from N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine ethyl ester and evaluated their biological activity. The study found that these derivatives had varying degrees of inhibitory effects on α-glucosidase and acetylcholinesterase enzymes, indicating their potential therapeutic applications .

Case Study 2: Antitumor Activity Assessment

Another study focused on the design and synthesis of molecular hybrids incorporating sulfonamide fragments. These hybrids were tested against multiple human cancer cell lines, revealing that modifications to the core structure significantly influenced cytotoxicity. The results suggested a pathway for developing new anticancer agents based on the N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine framework .

Mechanism of Action

The mechanism of action of N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Ethyl Ester 4-Methylbenzenesulfonate involves its role as a protecting group in organic synthesis. The Boc group protects the amino group of L-homoserine, allowing for selective reactions at other functional groups. The tosylate group is a good leaving group, facilitating substitution reactions .

Comparison with Similar Compounds

Comparison Based on Amino Acid Backbone and Functional Groups

Compound Name Amino Acid Backbone Protecting Group Ester Group Additional Functional Group CAS Number Key Applications
N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Ethyl Ester 4-Methylbenzenesulfonate L-Homoserine Boc Ethyl ester Tosylate 1331892-89-7 Nucleophilic substitutions, peptide synthesis
N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Methyl Ester L-Homoserine Boc Methyl ester None 120042-11-7 Intermediate in Boc-protected amino acids
N-(tert-Butoxycarbonyl)-β-iodoalanine Methyl Ester L-Alanine Boc Methyl ester Iodine substituent 93267-04-0 Cross-coupling reactions
Boc-Ser(Tos)-OMe (Methyl Ester) L-Serine Boc Methyl ester Tosylate 94882-74-3 Solid-phase peptide synthesis
Alanine, N-[(1,1-Dimethylethoxy)carbonyl]-2-methyl-, ethyl ester L-Alanine Boc Ethyl ester Methyl branch 84758-56-5 Chiral building blocks

Key Observations :

  • Backbone Length : Homoserine derivatives (4 carbons) offer longer chains than serine (3 carbons) or alanine (3 carbons), impacting solubility and steric effects in reactions.
  • Tosylate vs. Iodine : Tosylate is a superior leaving group compared to iodine in SN2 reactions, enhancing reactivity in substitutions .
  • Ester Groups : Ethyl esters (e.g., target compound) exhibit slower hydrolysis rates than methyl esters, improving stability in pro-drug designs .

Physicochemical Properties

Property Target Compound N-Boc-L-homoserine Methyl Ester Boc-Ser(Tos)-OMe
Molecular Weight 431.48 g/mol (estimated) 263.31 g/mol 385.40 g/mol
Solubility Moderate in DCM, THF High in polar aprotic solvents Moderate in DMF
Melting Point Not reported (crystalline) 85–87°C 112–114°C
Hydrolysis Rate (ester) Slower (ethyl) Faster (methyl) Faster (methyl)

Biological Activity

N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Ethyl Ester 4-Methylbenzenesulfonate, also known by its CAS number 1331892-89-7, is a chemical compound that has garnered interest due to its potential biological activities. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H27NO7SC_{18}H_{27}NO_7S, with a molecular weight of approximately 401.47 g/mol. The compound features a unique structure that includes a homoserine backbone modified with a dimethylethoxycarbonyl group and a sulfonate moiety.

Chemical Structure

PropertyValue
Molecular FormulaC18H27NO7S
Molecular Weight401.47 g/mol
CAS Number1331892-89-7
SMILESCC(C)(C)OC(=O)NC@@HC(=O)OC(C)(C)C

Research indicates that N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Ethyl Ester exhibits various biological activities, primarily through its interaction with specific cellular pathways. Its mechanism of action may involve modulation of enzyme activity or interference with cellular signaling pathways.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of related homoserine derivatives. For instance, compounds similar to N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Neuroprotective Effects

Preliminary research has suggested that this compound may possess neuroprotective properties. It could potentially inhibit pathways associated with neurodegenerative diseases by modulating neurotransmitter levels or protecting neuronal cells from oxidative stress.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various L-homoserine derivatives, including N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent .
  • Neuroprotection : In a model of neurodegeneration, N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine was tested for its ability to protect against neuronal damage induced by oxidative stress. The results showed reduced cell death and improved cell viability compared to control groups .

Synthesis and Derivatives

The synthesis of N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Ethyl Ester involves several steps:

  • Starting Materials : The synthesis begins with L-homoserine.
  • Protection of Functional Groups : The amino group is protected using a dimethylethoxycarbonyl (Boc) strategy.
  • Formation of the Ethyl Ester : The carboxylic acid group is converted to an ethyl ester.
  • Sulfonation : Finally, the sulfonate group is introduced to yield the final product.

This compound can also be modified to create various derivatives that may enhance or alter its biological activity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Ethyl Ester 4-Methylbenzenesulfonate?

  • Methodological Answer : The synthesis involves coupling reagents and protective group strategies. For example, tert-butoxycarbonyl (Boc) protection of amino groups is critical to prevent side reactions. A protocol from analogous compounds (e.g., Boc-protected serine derivatives) suggests using THF as a solvent, DEPBT (3-(diethoxyphosphoryloxy)-3H-benzo[d][1,2,3]triazin-4-one) as a coupling agent, and DIPEA (diisopropylethylamine) as a base for amide bond formation . Purification typically employs silica gel column chromatography with gradients of n-hexane/acetone (20:1) to isolate the product .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Crystallization is achieved by slow evaporation of the compound in a solvent mixture (e.g., THF/hexane). Data collection at low temperatures (e.g., 173 K) minimizes thermal motion artifacts. Refinement using SHELXL (via the SHELX suite) resolves bond lengths, angles, and hydrogen bonding patterns . Complementary techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validate molecular integrity .

Advanced Research Questions

Q. How do temperature and crystallization conditions affect the polymorphic forms of this compound?

  • Methodological Answer : Polymorphism is influenced by solvent polarity, cooling rates, and temperature. For instance, monoclinic (P21) and triclinic modifications of similar Boc-protected alanine esters were observed at 200 K and 120 K, respectively, with distinct unit cell parameters (e.g., β angles differing by ~4°) . To study this, conduct controlled crystallization trials at varying temperatures (100–300 K) and analyze using SC-XRD. Pair refinement with SHELXL and hydrogen-bond topology analysis to map polymorph stability .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

  • Methodological Answer : Discrepancies (e.g., NMR suggesting rotational freedom vs. XRD showing rigid conformers) require multi-method validation. For example, dynamic NMR experiments at variable temperatures can detect hindered rotation in solution, while XRD provides static solid-state snapshots. If inconsistencies persist, computational methods (DFT or MD simulations) model energy barriers for conformational interconversion . Triangulate findings with IR spectroscopy to confirm hydrogen bonding motifs observed in XRD .

Q. How can researchers optimize the synthesis yield while minimizing racemization?

  • Methodological Answer : Racemization risk arises during Boc deprotection or esterification. Use low-temperature conditions (e.g., 273 K) for coupling reactions to suppress epimerization. Monitor enantiomeric purity via chiral HPLC with a cellulose-based column (e.g., Chiralpak IB-N5) and polarimetric analysis. For Boc deprotection, replace HCl/dioxane with milder TFA (trifluoroacetic acid) to preserve stereochemistry .

Methodological Considerations

Q. What are the best practices for refining hydrogen-bonding networks in XRD studies of this compound?

  • Methodological Answer : In SHELXL, assign isotropic displacement parameters (Uiso) to hydrogen atoms initially, then refine anisotropically. Use restraints for disordered solvent molecules. Validate hydrogen bonds via PLATON analysis, focusing on donor-acceptor distances (e.g., N–H⋯O < 2.5 Å) and angles (>120°). For weak interactions (C–H⋯O), prioritize geometric criteria over electron density maps .

Q. How to design a stability study for this compound under varying storage conditions?

  • Methodological Answer : Accelerate degradation studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor via HPLC-UV (λ = 255 nm) for byproduct formation . For solid-state stability, use powder XRD to detect polymorph transitions and TGA-DSC for thermal decomposition profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.